4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine
CAS No.: 765242-42-0
Cat. No.: VC8135604
Molecular Formula: C14H18F3N
Molecular Weight: 257.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765242-42-0 |
|---|---|
| Molecular Formula | C14H18F3N |
| Molecular Weight | 257.29 |
| IUPAC Name | 4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine |
| Standard InChI | InChI=1S/C14H18F3N/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11/h1-4,11,18H,5-10H2 |
| Standard InChI Key | FRMMLNDCISIUIY-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CCC2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | C1CNCCC1CCC2=CC=CC=C2C(F)(F)F |
Introduction
4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring connected to an ethyl group, which is further linked to a phenyl ring substituted with a trifluoromethyl group at the ortho position. This compound is of interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Synthesis and Preparation
The synthesis of 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine typically involves nucleophilic substitution reactions. Starting materials may include 2-(trifluoromethyl)benzyl chloride and piperidine. The process can be optimized using continuous flow reactors for industrial-scale production to enhance efficiency and consistency.
Biological Applications
This compound is explored for its potential in medicinal chemistry, particularly due to its lipophilic nature, which is enhanced by the trifluoromethyl group. This property allows it to interact effectively with biological membranes and target specific receptors or enzymes, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Research Findings and Future Directions
Research on 4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine is ongoing, focusing on its potential as a scaffold for developing new therapeutic agents. Its ability to modulate biological targets effectively makes it an attractive candidate for further investigation in areas such as neurokinin receptor modulation, anti-inflammatory, and analgesic activities.
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